3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride
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Overview
Description
3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The structure of this compound includes a piperazine ring, a thiolane ring, and a chloroacetyl group, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been found to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It’s worth noting that similar compounds have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have been found to exhibit antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[540]undec-7-ene) and solvents like dichloromethane
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its anticancer properties and potential use in drug development.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
- Piperazinopyrrolidinones
Uniqueness
What sets 3-[4-(2-Chloroacetyl)piperazin-1-yl]-1lambda6-thiolane-1,1-dione hydrochloride apart is its unique combination of a piperazine ring, a thiolane ring, and a chloroacetyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-1-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S.ClH/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-17(15,16)8-9;/h9H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQDFRIVQWVIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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